(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane
Description
Significance of Chiral Oxiranes in Asymmetric Synthesis Research
Chiral epoxides, which possess a stereogenic center, are of paramount importance in asymmetric synthesis. They serve as versatile building blocks for the enantioselective preparation of a wide array of pharmaceuticals and natural products. The ability to selectively synthesize one enantiomer of a chiral molecule is crucial, as different enantiomers can exhibit vastly different biological activities. Asymmetric epoxidation methods and the kinetic resolution of racemic epoxides are cornerstone strategies in modern organic chemistry for accessing these enantiopure compounds. nih.govnih.gov
Historical Development of Synthetic Approaches to Aryloxy Epoxides
The synthesis of aryloxy epoxides has been a subject of extensive research, largely driven by their utility as key intermediates for beta-adrenergic blockers. pharmaffiliates.com Early methods often involved the reaction of a phenol (B47542) with epichlorohydrin (B41342) under basic conditions. orgsyn.org While effective, these methods typically produce a racemic mixture of the epoxide. The development of catalytic, enantioselective methods has been a major advancement. Key among these are the Sharpless asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki asymmetric epoxidation. nih.govresearchgate.net Another powerful technique is the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, developed by Jacobsen and coworkers, which utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess. pharmaffiliates.comgoogle.com
Research Landscape and Potential of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
This compound is a specific chiral aryloxy epoxide that holds considerable potential as a starting material for important pharmaceuticals. Its structure is closely related to intermediates used in the synthesis of widely prescribed beta-blockers. Research in this area focuses on developing efficient and highly selective synthetic routes to this compound and exploring its utility in the synthesis of new and existing biologically active molecules. The ongoing interest lies in optimizing catalytic systems to produce this chiral building block with high yield and enantiopurity, thereby streamlining the synthesis of target drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277445 | |
| Record name | (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-04-4 | |
| Record name | (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(4-methoxyphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2r 2 4 Methoxyphenoxy Methyl Oxirane
Enantioselective Epoxidation Strategies
Enantioselective epoxidation of the achiral precursor, 1-allyloxy-4-methoxybenzene, represents a direct and atom-economical approach to constructing the chiral epoxide. This strategy relies on the use of a chiral catalyst or auxiliary to control the facial selectivity of the oxidation of the carbon-carbon double bond.
Catalytic Asymmetric Epoxidation Approaches
Catalytic asymmetric epoxidation involves the use of a substoichiometric amount of a chiral catalyst to transfer an oxygen atom to the alkene, generating the product in high enantiomeric excess (e.e.). While literature specifically detailing the application of these methods to 1-allyloxy-4-methoxybenzene is not abundant, the principles established with similar aryl allyl ethers are directly applicable.
Key among these methods is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex. This system is particularly effective for cis-disubstituted and trisubstituted olefins. For a terminal alkene like 1-allyloxy-4-methoxybenzene, the enantioselectivities can be moderate to good. Another powerful tool is the Sharpless Asymmetric Epoxidation, though it is specifically designed for allylic alcohols and thus not directly applicable to the corresponding allyl ether without prior modification of the substrate.
More relevant are titanium-based systems. For instance, chiral titanium complexes, often modified with ligands derived from tartaric acid, have been used for the epoxidation of various functionalized olefins. The choice of oxidant (e.g., tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP)) and the ligand structure are critical for achieving high selectivity.
| Catalyst System | Typical Substrate Type | Common Oxidant | Potential Outcome |
|---|---|---|---|
| Chiral Mn(III)-Salen Complexes (Jacobsen-Katsuki) | Aryl Allyl Ethers | NaOCl, m-CPBA | Moderate to high e.e. |
| Ti(O-i-Pr)4 / Chiral Diol | Functionalized Olefins | TBHP, CHP | Variable e.e., dependent on ligand |
| Chiral Dioxirane (Shi Epoxidation) | Unfunctionalized Olefins | Oxone | Good to excellent e.e. |
Chiral Auxiliary-Mediated Syntheses
An alternative to catalytic methods involves the covalent attachment of a chiral auxiliary to the precursor molecule. This strategy creates a diastereomeric intermediate, allowing for a diastereoselective epoxidation reaction where the existing stereocenter of the auxiliary directs the approach of the oxidizing agent.
The general workflow for this approach is as follows:
Attachment: The achiral precursor is covalently bonded to a chiral auxiliary. For an allyl ether, this could involve incorporating the auxiliary into the molecule at a position remote from the double bond.
Diastereoselective Epoxidation: The molecule is then subjected to epoxidation with a standard, achiral reagent like meta-chloroperoxybenzoic acid (m-CPBA). The steric and electronic properties of the auxiliary block one face of the double bond, leading to the preferential formation of one diastereomer of the epoxide.
Removal: After the epoxidation, the chiral auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched epoxide.
While this method is robust and can provide high levels of stereocontrol, it is often more step-intensive than catalytic alternatives due to the need for auxiliary attachment and removal. Its application in the synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is not widely reported in the literature, with preference often given to methods utilizing chiral pool starting materials or kinetic resolution.
Precursor Synthesis and Functionalization Pathways
These routes involve the construction of the epoxide ring from precursors that are already chiral or are functionalized in a way that directs the stereochemical outcome of the ring-closing step.
Halohydrin Formation and Cyclization
A classic and highly effective method for synthesizing this compound involves the reaction of 4-methoxyphenol (B1676288) with an enantiomerically pure C3 building block, such as (S)-epichlorohydrin. This process occurs via a halohydrin intermediate.
The mechanism proceeds in two key steps:
Ring-Opening/Halohydrin Formation: The sodium salt of 4-methoxyphenol, generated by treatment with a base like sodium hydroxide (B78521), acts as a nucleophile. It attacks the terminal carbon (C1) of (S)-epichlorohydrin, leading to the opening of the epoxide ring. This SN2 reaction forms a chlorohydrin intermediate, specifically (R)-1-chloro-3-(4-methoxyphenoxy)propan-2-ol.
Cyclization: The addition of a stoichiometric amount of base (e.g., NaOH) deprotonates the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the new epoxide ring. This intramolecular Williamson ether synthesis proceeds with an inversion of configuration at the stereocenter (C2).
Because the reaction starts with (S)-epichlorohydrin and the cyclization step involves an inversion of stereochemistry, the final product is the desired (R)-2-[(4-Methoxyphenoxy)methyl]oxirane. The high enantiopurity of the commercially available starting material is thus transferred directly to the final product.
Phase-Transfer Catalysis in Epoxide Formation
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase containing a base and an organic phase containing the substrate. In the synthesis of aryl glycidyl (B131873) ethers, PTC is used to efficiently carry out the reaction between a phenol (B47542) and epichlorohydrin (B41342).
The reaction involves dissolving epichlorohydrin in an organic solvent, while the phenol is mixed with an aqueous solution of a strong base like sodium hydroxide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), is added. The catalyst shuttles the phenoxide anion from the aqueous phase into the organic phase, where it can react with epichlorohydrin. This method avoids the need to prepare the anhydrous sodium salt of the phenol separately. Research has shown that the reaction conditions significantly impact the outcome.
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | None (Neat) | 1.5 | 90 |
| Benzyltriethylammonium Chloride (BTEAC) | None (Neat) | 3.5 | 85 |
| Cetyltrimethylammonium Bromide (CTAB) | None (Neat) | 4.0 | 82 |
| TBAB | Toluene | 5.0 | 70 |
The data represents a general synthesis of aryl glycidyl ethers and illustrates the effectiveness of different catalysts under specific conditions.
Optimization of Reaction Conditions for Stereocontrol
Achieving a high degree of stereocontrol is the primary goal in the synthesis of this compound. The optimization parameters depend heavily on the chosen synthetic pathway.
For Halohydrin/Cyclization Routes: Stereocontrol is primarily derived from the enantiopurity of the starting material, (S)-epichlorohydrin. Optimization focuses on ensuring the reaction goes to completion with full inversion of configuration. This involves careful control of the base concentration and temperature during the cyclization step to prevent side reactions or racemization. A strong base and moderate temperatures are typically employed to ensure a clean and rapid intramolecular SN2 reaction.
For Catalytic Asymmetric Epoxidation: Optimization is a multidimensional problem. Key variables include the chiral ligand structure, the metal center of the catalyst, the choice of solvent, the reaction temperature, and the nature of the terminal oxidant. For instance, lowering the reaction temperature often leads to higher enantiomeric excess, albeit at the cost of a slower reaction rate. The concentration of the catalyst and the substrate-to-oxidant ratio must also be finely tuned to maximize turnover number and selectivity.
For Phase-Transfer Catalysis: When using a chiral phase-transfer catalyst for asymmetric synthesis, optimization involves screening different catalyst structures. Furthermore, factors such as the concentration of the aqueous base, the organic solvent, temperature, and stirring rate can influence the reaction's efficiency and selectivity. For the achiral PTC synthesis from epichlorohydrin, optimization focuses on yield and purity. As shown in the table above, conducting the reaction neat (without solvent) can lead to significantly shorter reaction times and higher yields. The amount of water present can also be a critical parameter, with nearly anhydrous conditions sometimes proving optimal.
Deracemization Techniques for Racemic Mixtures
Deracemization of racemic 2-[(4-methoxyphenoxy)methyl]oxirane (B1346572) is most commonly achieved through kinetic resolution, a process that separates a racemic mixture based on the unequal reaction rates of its enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. Two principal strategies have been extensively explored for this purpose: enzymatic kinetic resolution, primarily using epoxide hydrolases, and chemo-catalytic hydrolytic kinetic resolution (HKR) employing chiral metal complexes.
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the deracemization of aryl glycidyl ethers. This approach typically utilizes epoxide hydrolases (EHs), which catalyze the enantioselective hydrolysis of one enantiomer of the racemic epoxide to its corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Epoxide Hydrolase-Catalyzed Hydrolysis:
The enantioselectivity of epoxide hydrolases can be influenced by the source of the enzyme and the substitution pattern on the phenyl ring of the glycidyl ether. While specific data on the 4-methoxy derivative is often embedded in broader studies, research on analogous phenyl glycidyl ethers provides significant insights into the expected outcomes.
For instance, the kinetic resolution of racemic phenyl glycidyl ether (PGE), the parent compound of the target molecule, has been successfully demonstrated using a recombinant epoxide hydrolase from Tsukamurella paurometabola (TpEH1). This enzyme exhibits high substrate tolerance and enantioselectivity, preferentially hydrolyzing the (S)-enantiomer to yield (R)-phenyl glycidyl ether with high enantiomeric excess (ee). nih.gov Under optimized conditions, (R)-PGE can be obtained with over 99% ee at a 45% yield. nih.gov
Similarly, a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus has been shown to effectively resolve racemic glycidyl phenyl ether. This enzyme also displays a preference for the (S)-enantiomer, resulting in enantiopure (R)-GPE with an enantiomeric excess exceeding 99.9% and a yield of 38.4%. nih.gov The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, was determined to be 38.4. nih.gov
Further studies with a recombinant epoxide hydrolase from Streptomyces griseus NBRC 13350 have also achieved the kinetic resolution of racemic phenyl glycidyl ether, producing (R)-PGE with 98% ee and a 40% yield. researchgate.net The enantiomeric ratio in this case was found to be 20. researchgate.net The effect of substituents on the phenyl ring has been noted to significantly impact the enantioselectivity of these enzymes. researchgate.net
| Enzyme Source | Substrate | Enriched Enantiomer | Enantiomeric Excess (ee) of Epoxide | Yield (%) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|---|
| Tsukamurella paurometabola (TpEH1) | Phenyl Glycidyl Ether | (R) | >99% | 45% | 65 | nih.gov |
| Maritimibacter alkaliphilus | Glycidyl Phenyl Ether | (R) | >99.9% | 38.4% | 38.4 | nih.gov |
| Streptomyces griseus NBRC 13350 | Phenyl Glycidyl Ether | (R) | 98% | 40% | 20 | researchgate.net |
A patent has also described the enantioselective hydrolysis of a closely related compound, racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, utilizing enzymes from Serratia marcescens or Candida cylindracea. This process can achieve an enantiomeric excess of over 99% for the desired (2R,3S)-ester. google.com This demonstrates the applicability of enzymatic resolution to oxiranes with a 4-methoxyphenyl (B3050149) substituent. google.com
In addition to enzymatic methods, chemo-catalytic approaches, particularly hydrolytic kinetic resolution (HKR), have proven to be highly effective for the deracemization of terminal epoxides.
Hydrolytic Kinetic Resolution with Chiral Salen-Cobalt(III) Complexes:
The hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a powerful method for accessing enantiopure epoxides and their corresponding 1,2-diols. This reaction utilizes water as a readily available and environmentally benign nucleophile. The mechanism is understood to involve a cooperative bimetallic pathway where one chiral Co(III) complex acts as a Lewis acid to activate the epoxide, and a second chiral Co(III) complex delivers the hydroxide nucleophile. nih.gov A crucial aspect of this high stereoselectivity is that a measurable reaction rate is only observed when both cobalt complexes possess the same absolute stereochemistry. nih.gov
This methodology has been successfully applied to a broad range of terminal epoxides, affording both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. While specific data tables for this compound are not always explicitly detailed in seminal papers, the broad substrate scope of the (salen)Co(III)-catalyzed HKR suggests its applicability. For example, the HKR of racemic glycidyl esters has been effectively carried out using a polymer-supported chiral (salen)Co(III) complex, demonstrating the potential for catalyst recyclability.
| Substrate | Catalyst System | Recovered Epoxide ee | Diol Product ee | Reference |
|---|---|---|---|---|
| Racemic Terminal Epoxides (General) | Chiral (salen)Co(III) Complex | Often >99% | Often >98% | researchgate.net |
The versatility and high enantioselectivity of both enzymatic and chemo-catalytic kinetic resolution methods provide robust pathways for the synthesis of enantiomerically pure this compound, a key intermediate for various pharmaceuticals.
Reactivity and Mechanistic Investigations of 2r 2 4 Methoxyphenoxy Methyl Oxirane
Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides is a fundamental reaction in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. researchgate.netmdpi.com These reactions can be initiated by a wide range of nucleophiles and can be performed under acidic, basic, or neutral conditions. researchgate.net For (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane, the presence of two electrophilic carbon atoms in the oxirane ring (C2 and C3) means that regioselectivity is a key consideration in these transformations. libretexts.orgyoutube.com
This compound undergoes chemoselective ring-opening with a variety of nucleophiles, leading to the formation of valuable β-substituted alcohols. The high reactivity of the epoxide ring allows these reactions to proceed while leaving other functional groups in the molecule, such as the ether linkage and the aromatic ring, intact.
Alcohols: In the presence of an alcohol and a suitable catalyst, the epoxide ring opens to form β-alkoxy alcohols. organic-chemistry.org This alcoholysis reaction is a common method for creating glycol ethers. Studies on similar aryl glycidyl (B131873) ethers show that the reaction proceeds efficiently with primary, secondary, and tertiary alcohols under mild catalytic conditions. organic-chemistry.org
Amines: The aminolysis of epoxides is one of the most practical routes to β-amino alcohols, which are crucial intermediates for a vast number of biologically active compounds and chiral auxiliaries. lookchem.commdpi.com The reaction of this compound with primary or secondary amines yields the corresponding 1-amino-3-(4-methoxyphenoxy)propan-2-ol (B1273787) derivatives. While the classical approach often requires high temperatures, catalytic methods allow the reaction to proceed under milder conditions. lookchem.com
Thiols: Thiols are potent nucleophiles that can open the epoxide ring to produce β-aminothioethers. researchgate.net Similar to reactions with amines, the use of a catalyst can facilitate this transformation under mild conditions, often in an aqueous medium. researchgate.net
The following table summarizes the products from the chemoselective ring-opening of this compound with representative nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Structure | Product Class |
|---|---|---|---|
| Alcohol | Methanol (B129727) (CH₃OH) | ![]() | β-Alkoxy Alcohol |
| Amine | Ethylamine (CH₃CH₂NH₂) | ![]() | β-Amino Alcohol |
| Thiol | Ethanethiol (CH₃CH₂SH) | ![]() | β-Hydroxy Thioether |
The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether they are basic/neutral or acidic. libretexts.orgyoutube.com
Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism. libretexts.org A strong nucleophile directly attacks one of the epoxide carbons. Steric hindrance is the dominant factor controlling regioselectivity, meaning the nucleophile preferentially attacks the less substituted, more accessible carbon atom (C3). youtube.comresearchgate.net This attack occurs from the backside, leading to an inversion of configuration at the site of attack. Since the attack is at C3, the stereochemistry at the chiral C2 center is retained. Therefore, the reaction of this compound under these conditions yields a single regioisomer with the (R) configuration preserved.
Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group and activating the ring. libretexts.org The reaction proceeds through a mechanism with significant Sₙ1 character. libretexts.org Electronic factors now control the regioselectivity. Positive charge begins to build on the carbon atoms as the C-O bond weakens, and the attack occurs at the carbon that can better stabilize this partial positive charge. libretexts.org In this case, the secondary carbon (C2) is more capable of stabilizing a carbocation than the primary carbon (C3). The nucleophile, which is typically a weak nucleophile like water or an alcohol under these conditions, attacks the C2 carbon. ic.ac.uk This attack proceeds with backside stereochemistry, resulting in an inversion of the configuration at the C2 center from (R) to (S).
| Conditions | Mechanism | Site of Attack | Stereochemical Outcome at C2 | Major Product |
|---|---|---|---|---|
| Basic / Neutral (e.g., NaOMe) | Sₙ2 | C3 (Less substituted) | Retention (R) | (R)-1-Methoxy-3-(4-methoxyphenoxy)propan-2-ol |
| Acidic (e.g., H₂SO₄, MeOH) | Sₙ1-like | C2 (More substituted) | Inversion (S) | (S)-2-Methoxy-1-(4-methoxyphenoxy)propan-2-ol |
The choice of catalyst can profoundly influence the efficiency, regioselectivity, and substrate scope of the ring-opening reaction.
Lewis Acid Catalysis: A wide variety of Lewis acids catalyze the ring-opening of epoxides. lookchem.com Heterogeneous catalysts like tin-beta (Sn-Beta) zeolites have been shown to be highly active and regioselective for the alcoholysis of epoxides, favoring the formation of the terminal ether. researchgate.netucdavis.edu Other Lewis acidic zeolites such as Zr-Beta and Hf-Beta are also active, though Sn-Beta often shows superior performance. ucdavis.edu Homogeneous Lewis acids, including various transition metal salts like tin(IV) chloride (SnCl₄), cobalt(II) acetate (B1210297) (Co(OAc)₂), and nickel(II) chloride (NiCl₂), effectively catalyze the aminolysis of epoxides under solvent-free conditions. lookchem.com Carbon tetrabromide (CBr₄) has also been reported as a remarkably mild and efficient catalyst for the highly regioselective opening of aryl glycidyl ethers with alcohols and water. organic-chemistry.org
Organocatalysis: Simple tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N) can serve as highly efficient catalysts for the ring-opening of epoxides with amines and thiols, particularly in water under mild conditions. researchgate.net In these cases, the tertiary amine is believed to activate the nucleophile. rsc.org
Biocatalysis: Enzymes offer an environmentally benign alternative for catalyzing these reactions. Lipases, for instance, have been successfully employed to catalyze the ring-opening of epoxides with various amines to produce β-amino alcohols. mdpi.com These biocatalytic systems can operate under mild conditions, such as at 35 °C, and can be implemented in continuous-flow reactors for efficient synthesis. mdpi.com
Co-catalysis and Regiodivergence: In some systems, the regioselectivity can be completely switched by the choice of a co-catalyst. For example, in nickel-catalyzed cross-electrophile couplings, using sodium iodide as a co-catalyst promotes nucleophilic attack at the less hindered carbon. nih.gov In contrast, using a titanocene (B72419) co-catalyst switches the mechanism to a radical pathway, leading to attack at the more hindered carbon. nih.gov This dual-catalytic approach allows for regiodivergent synthesis from the same starting material.
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Heterogeneous Lewis Acid | Sn-Beta Zeolite | Alcoholysis | High activity and regioselectivity for terminal attack. Reusable. | researchgate.netucdavis.edu |
| Homogeneous Lewis Acid | CBr₄ | Alcoholysis / Hydrolysis | Mild conditions, high regioselectivity, solvent-free potential. | organic-chemistry.org |
| Organocatalyst | DABCO / Et₃N | Aminolysis / Thiolysis | Efficient in water under mild conditions. | researchgate.net |
| Biocatalyst | Lipase (B570770) TL IM | Aminolysis | Environmentally benign, mild conditions, suitable for flow chemistry. | mdpi.com |
| Co-catalyst System | Ni / NaI vs. Ni / Cp₂TiCl₂ | Cross-electrophile coupling | Switches regioselectivity between terminal and internal attack. | nih.gov |
Electrophilic Activation and Transformations
The transformations of this compound are primarily initiated by its electrophilic activation. The epoxide oxygen, with its lone pairs of electrons, acts as a Lewis base. It can be activated by coordination to a Brønsted acid (protonation) or a Lewis acid. libretexts.orgresearchgate.net This activation step is crucial as it significantly enhances the electrophilicity of the ring carbons, making the epoxide much more susceptible to attack by even weak nucleophiles. researchgate.net
Electrophilic activation is the underlying principle of all acid-catalyzed ring-opening reactions. The formation of the oxonium ion intermediate polarizes the C-O bonds and facilitates their cleavage. This activation not only accelerates the reaction but also governs the regiochemical outcome. As discussed previously, activation under acidic conditions promotes the development of a partial positive charge on the more substituted C2 carbon, directing nucleophilic attack to that position. libretexts.orgic.ac.uk Therefore, electrophilic activation is not just a means of increasing reactivity but also a tool for controlling the transformation pathway to yield specific constitutional isomers.
Rearrangement Reactions and Domino Processes
Beyond simple ring-opening, the activated epoxide can participate in more complex transformations like rearrangements and domino reactions.
Rearrangement Reactions: Epoxides can undergo acid-catalyzed rearrangements to form carbonyl compounds. A key example is the Meinwald rearrangement, where a Lewis or Brønsted acid promotes the transformation of an epoxide into a ketone or an aldehyde. acs.orgnih.gov For this compound, acid activation could theoretically lead to a hydride shift, potentially forming 1-(4-methoxyphenoxy)propan-2-one. While the Claisen rearrangement is a well-known reaction for aryl allyl ethers, libretexts.orglibretexts.org the Meinwald rearrangement is more directly applicable to the epoxide functional group.
Domino Processes: A domino reaction involves multiple bond-forming events occurring under the same reaction conditions without the intermittent addition of reagents. epfl.ch The ring-opening of an epoxide can serve as the initiating step for such a cascade. For example, the initial nucleophilic attack generates a hydroxyl group, which can then act as an internal nucleophile in a subsequent cyclization step. While specific domino reactions for this compound are not extensively documented, the principle has been demonstrated in related systems, such as the asynchronous ring-opening of glycidyl ethers and cyclic carbonates to form adhesives. researchgate.net
Transition State Analysis in Key Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the mechanisms and selectivity of epoxide ring-opening reactions. researchgate.netacs.org
Origin of Regioselectivity: Transition state analysis using DFT has elucidated the physical factors that control regioselectivity. In the base-catalyzed Sₙ2 reaction, the transition state is early, and selectivity is governed by steric (Pauli) repulsion between the incoming nucleophile and the epoxide. researchgate.net This repulsion is minimized when the nucleophile attacks the less hindered C3 carbon. In the acid-catalyzed reaction, the transition state has more Sₙ1 character. Here, the regioselectivity is controlled by the activation strain; the transition state that leads to the attack at the more substituted C2 carbon is lower in energy because that carbon can better stabilize the developing positive charge, thus lowering the strain of deforming the protonated epoxide into the transition state structure. researchgate.net
Orbital Interactions: The regioselectivity can also be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide. For the neutral epoxide, the LUMO, specifically the C-O σ* antibonding orbital, has a larger coefficient on the less substituted C3 carbon, marking it as the preferred site for nucleophilic attack (the "softest" electrophilic site). ic.ac.uk Upon protonation, the electronic structure changes, and the LUMO's largest coefficient shifts to the more substituted C2 carbon, predicting a switch in regioselectivity. ic.ac.uk
Catalytic Mechanisms: DFT calculations have also been used to model catalytic pathways. For the ring-opening of epichlorohydrin (B41342) with methanol catalyzed by Sn-Beta, calculations support a concerted reaction mechanism. researchgate.netucdavis.edu This involves the activation of the epoxide on an alcohol molecule that is already adsorbed onto the Lewis acidic tin site, followed by the nucleophilic attack from a second alcohol molecule. ucdavis.edu
Applications As a Chiral Building Block in Complex Organic Synthesis
Construction of Enantioenriched Oxygen-Containing Heterocycles
The electrophilic nature of the epoxide ring in (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane allows for regioselective and stereospecific ring-opening reactions with various nucleophiles, providing a reliable method for the synthesis of enantioenriched oxygen-containing heterocycles. This strategy is particularly valuable in the preparation of substituted tetrahydrofurans, tetrahydropyrans, and morpholines, which are common motifs in biologically active compounds.
A notable application is the enantioselective synthesis of morpholine (B109124) derivatives. For instance, the synthesis of (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine has been achieved using a related chiral epoxide, demonstrating the utility of this class of compounds. In a key step, a chiral glycidol (B123203) derivative is ring-opened with a nucleophile, followed by a series of transformations including cyclization to form the morpholine ring. nih.gov The reaction of a chiral epoxide with ethanolamine, for example, directly furnishes the core amino alcohol precursor necessary for the construction of the morpholine scaffold. nih.gov
The general approach involves the nucleophilic attack at the less hindered carbon of the oxirane, proceeding with inversion of configuration. This high degree of stereocontrol is crucial for establishing the desired stereochemistry in the final heterocyclic product. The choice of nucleophile and reaction conditions can be tailored to achieve a variety of substituted oxygen-containing heterocycles.
| Reactant | Nucleophile | Product | Yield (%) | Ref. |
| (S,S)-2-((3-chlorophenyl)(oxiran-2-yl)methoxy)phenol derivative | Ethanolamine | (2S,3S)-2-((3-chlorophenyl)(2-hydroxy-3-(2-methoxyphenoxy)propoxy)methyl)morpholine precursor | 70 | nih.gov |
| Chiral trienic perhydro-1,3-benzoxazine | - (Intramolecular RCM) | Enantiopure dihydrofurans and dihydropyrans | Moderate | uva.es |
Stereoselective Synthesis of Advanced Intermediates
This compound and its analogs serve as critical starting materials for the stereoselective synthesis of advanced intermediates for various pharmaceuticals. The ability to introduce two contiguous stereocenters with defined configuration makes this epoxide a powerful tool for synthetic chemists.
One prominent example is in the synthesis of the anti-anginal drug Ranolazine. The racemic mixture of 2-[(2-methoxyphenoxy)methyl]oxirane is a known key intermediate in the synthesis of Ranolazine. scbt.compharmaffiliates.comsynthinkchemicals.com The synthesis involves the ring-opening of the epoxide with a piperazine (B1678402) derivative. The use of the enantiomerically pure (2R)-epoxide would lead to the stereoselective synthesis of the corresponding Ranolazine enantiomer.
Furthermore, chiral epoxides are instrumental in synthesizing key intermediates for other complex drugs. For example, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the calcium channel blocker Diltiazem, has been synthesized with high enantioselectivity. researchgate.net While not directly from This compound , the synthesis highlights the importance of chiral epoxides in accessing crucial pharmaceutical precursors. The general strategy often involves a highly enantioselective epoxidation followed by further functionalization. researchgate.net
| Intermediate | Target Drug Class | Synthetic Approach | Key Features | Ref. |
| 2-[(2-Methoxyphenoxy)methyl]oxirane (racemic) | Anti-anginal (Ranolazine) | Epoxide ring-opening with a piperazine derivative | Established route to a commercial drug | scbt.compharmaffiliates.com |
| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Calcium channel blocker (Diltiazem) | Asymmetric aldol (B89426) reaction followed by cyclization | High enantioselectivity (up to 96% ee) | researchgate.net |
| Chiral Epoxide Intermediate | Antifungal agents (e.g., Efinaconazole) | Asymmetric epoxidation and subsequent ring-opening | Inversion of configuration at the reaction center | mdpi.com |
Utility in Divergent Synthetic Strategies
A divergent synthetic strategy involves the use of a common intermediate to generate a library of structurally diverse compounds. The functional handles and stereochemistry present in This compound make it an attractive starting point for such strategies. The epoxide can be opened with a variety of nucleophiles to introduce diversity, and the resulting diol can be further functionalized in numerous ways.
For example, a common intermediate derived from the ring-opening of the epoxide can be subjected to different reaction cascades to afford a range of heterocyclic scaffolds. By choosing different reaction partners and catalysts, one can diverge from a central chiral intermediate to access various classes of compounds. This approach is highly efficient in medicinal chemistry for the rapid generation of new chemical entities for biological screening.
While specific examples detailing a divergent synthesis starting directly from This compound are not extensively documented in readily available literature, the principle is well-established with similar chiral epoxides. A chiral epoxide can be transformed into a versatile intermediate, which can then be elaborated into different molecular architectures, such as various oxygen- and nitrogen-containing heterocycles, through carefully planned synthetic routes. uva.es
Role in the Synthesis of Chiral Phenoxypropanolamines and Related Scaffolds
Chiral phenoxypropanolamines are a well-known class of compounds, many of which are beta-adrenergic antagonists (beta-blockers) used in the treatment of cardiovascular diseases. nih.govThis compound is an ideal precursor for the synthesis of (S)-enantiomers of phenoxypropanolamines, as the ring-opening reaction with an amine proceeds with inversion of stereochemistry at the C-2 position of the oxirane.
The synthesis of the β1-selective blocker (S)-Betaxolol exemplifies this application. A key step in its synthesis involves the reaction of a chiral epoxide precursor with an appropriate amine. ntnu.no The general synthesis of phenoxypropanolamines involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with an amine. Using an enantiomerically pure epoxide like This compound ensures the stereoselective formation of the desired enantiomer of the final drug substance.
The reaction of This compound with various primary or secondary amines provides access to a wide range of chiral phenoxypropanolamines. This versatility allows for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies.
| Starting Material | Amine Nucleophile | Product Class | Example Drug (Enantiomer) | Ref. |
| This compound | Isopropylamine | Phenoxypropanolamines | (S)-Metoprolol (analog) | nih.gov |
| Chiral Epoxide Precursor | Isopropylamine | Phenoxypropanolamines | (S)-Betaxolol | ntnu.no |
| (S,S)-Epoxide | Ethanolamine | Aryloxymethylmorpholines | (2S,3S)-Reboxetine (analog) | nih.gov |
Derivatives and Analogues of 2r 2 4 Methoxyphenoxy Methyl Oxirane
Synthesis of Substituted Aryloxy Epoxides
The synthesis of aryloxy epoxides, also known as aryl glycidyl (B131873) ethers, is a fundamental transformation in organic chemistry, most commonly achieved through a variation of the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an epihalohydrin, typically epichlorohydrin (B41342), in the presence of a base. chemicalbook.comchalmers.se The reaction proceeds via the deprotonation of the phenolic hydroxyl group by the base, creating a more nucleophilic phenoxide ion. This ion then attacks the terminal carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride ion. An intramolecular SN2 reaction follows, where the newly formed alkoxide attacks the carbon bearing the halogen, leading to the formation of the characteristic oxirane ring. chalmers.se
To overcome the immiscibility of aqueous bases and organic reactants, phase-transfer catalysis is frequently employed. d-nb.info Catalysts such as tetrabutylammonium (B224687) bromide facilitate the transfer of the phenoxide ion into the organic phase, significantly accelerating the reaction and improving yields. psu.edu This methodology allows for the synthesis of a wide array of substituted aryloxy epoxides from various commercially available or synthetically prepared phenols. nih.gov Modern approaches also include solvent-free and microwave-assisted conditions, which can reduce reaction times from hours to minutes and offer environmental benefits. researchgate.net
The following table summarizes the synthesis of several substituted aryloxy epoxides, highlighting the versatility of the general method.
| Starting Phenol | Base / Catalyst | Product (Aryloxy Epoxide) | Yield | Reference |
| Eugenol (B1671780) | Sodium Hydroxide (B78521) (NaOH) | 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane | 92% | chemicalbook.com |
| 1-Naphthol | Sodium Hydroxide (NaOH) | 3-(1-Naphthoxy)-1,2-epoxypropane | High | researchgate.net |
| 1-Decanol | Solid Base / Phase Transfer Catalyst | Decyl glycidyl ether | >75% | chalmers.se |
| Resorcinol | Copper(I) Iodide (CuI) / Picolinic Acid | 3-(p-Substituted aryloxy)phenols | N/A | nih.gov |
This interactive table provides examples of synthetic routes to various aryloxy epoxides.
Chiral Glycidyl Ethers with Varied Substituents on the Aromatic Ring
The generation of chiral glycidyl ethers is of paramount importance for asymmetric synthesis, where stereochemical control is essential. (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is a prime example of such a molecule. The synthesis of these enantiomerically pure compounds is achieved by reacting a substituted phenol with a chiral three-carbon building block, such as (R)- or (S)-epichlorohydrin or their derivatives like (R)- or (S)-glycidol. The fundamental reaction chemistry mirrors that of the racemic synthesis, but the use of an enantiopure starting material ensures the stereointegrity of the final epoxide product.
The substituents on the aromatic ring can be varied extensively to modulate the electronic and steric properties of the resulting chiral glycidyl ether. This allows for the creation of libraries of chiral building blocks tailored for specific synthetic targets. For instance, the reaction of eugenol with epichlorohydrin yields 2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane, which contains both allyl and methoxy (B1213986) groups on the aromatic ring. chemicalbook.comnih.gov These functional groups can be further manipulated in subsequent synthetic steps. The inherent chirality of these ethers makes them valuable precursors for complex molecules, including pharmaceuticals and natural products. nih.govsnnu.edu.cn
The table below details examples of chiral glycidyl ethers synthesized from various substituted phenols.
| Aromatic Substituent(s) | Starting Phenol | Chiral Precursor | Product (Chiral Glycidyl Ether) |
| 4-Methoxy | 4-Methoxyphenol (B1676288) | (R)-Epichlorohydrin | This compound |
| 2-Methoxy | 2-Methoxyphenol (Guaiacol) | (S)-Epichlorohydrin | (S)-2-[(2-Methoxyphenoxy)methyl]oxirane |
| 4-Allyl, 2-Methoxy | Eugenol | Epichlorohydrin (racemic implied) | 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane |
| None | Phenol | (R)-Glycidol | (R)-Phenyl glycidyl ether |
This interactive table illustrates the generation of diverse chiral glycidyl ethers.
Stereochemical Variants and their Comparative Reactivity
The reactivity of glycidyl ethers is dominated by the high ring strain of the three-membered oxirane ring, which makes it susceptible to ring-opening reactions by a wide range of nucleophiles. researchgate.netbibliotekanauki.pl The stereochemistry of the epoxide, such as the (R) or (S) configuration, plays a critical role in determining the stereochemical outcome of these reactions. Ring-opening reactions of chiral terminal epoxides proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the center of nucleophilic attack. transformationtutoring.com This process allows the chirality of the epoxide to be transferred to the product.
The regioselectivity of the ring-opening reaction is dictated by the reaction conditions, specifically whether they are acidic or basic. transformationtutoring.com
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the nucleophile attacks the sterically least hindered carbon atom of the epoxide. For a terminal glycidyl ether, this attack occurs exclusively at the terminal (C3) carbon of the oxirane ring. transformationtutoring.com
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, activating the ring toward nucleophilic attack. While the attack still predominantly occurs at the least substituted terminal carbon for terminal epoxides, the regioselectivity can be less pronounced compared to base-catalyzed conditions. transformationtutoring.com
In both scenarios, the reaction of a nucleophile with a chiral glycidyl ether like this compound leads to a 1,2-disubstituted product with a defined stereochemistry. For example, reaction with an amine will yield a chiral amino alcohol. semanticscholar.orgacs.org The predictable nature of this stereochemical transfer makes chiral glycidyl ethers invaluable in the synthesis of enantiomerically pure compounds.
The following table compares the outcomes of ring-opening reactions under different catalytic conditions.
| Condition | Nucleophile (Nu-H) | Site of Attack | Stereochemical Outcome | Product Class |
| Basic (e.g., NaOR, R-NH₂) | Amine, Alkoxide | Terminal Carbon | Inversion at the terminal carbon, trans product | 1-Aryloxy-3-(nucleophil)-2-propanol |
| Acidic (e.g., H₂SO₄, HCl) | Alcohol, Water, Halide | Primarily Terminal Carbon | Inversion at the terminal carbon, trans product | 1-Aryloxy-3-(nucleophil)-2-propanol |
This interactive table outlines the reactivity and stereochemical outcomes for glycidyl ether ring-opening reactions.
Polymer Chemistry and Material Science Applications
Monomer Reactivity in Polymerization Processes
The reactivity of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is dominated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, leading to ring-opening polymerization. This process can be initiated by both anionic and cationic initiators, a common characteristic of oxirane monomers. rsc.org The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electron density of the ether oxygen and potentially modulate the reactivity of the monomer in comparison to unsubstituted phenyl glycidyl (B131873) ether.
In anionic ring-opening polymerization (AROP), a strong nucleophile, such as an alkoxide, initiates the reaction. The process can be controlled to produce polymers with well-defined molecular weights and low polydispersity, characteristic of a living polymerization. For instance, the polymerization of glycidyl ethers using initiators like potassium alkoxides can proceed in a highly controlled manner. nih.gov The choice of initiator and reaction conditions, such as temperature, is critical. Lower temperatures (e.g., below 40 °C) are often employed to minimize side reactions, such as chain transfer to the monomer, which can affect the final polymer structure. nih.gov
Cationic ring-opening polymerization (CROP) is another major pathway for polymerizing oxiranes. This is typically initiated by strong acids or Lewis acids. nih.gov The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack from another monomer molecule. acs.org CROP can be more complex to control than AROP and may lead to side reactions.
The copolymerization of glycidyl ethers like this compound with other cyclic ethers, such as ethylene (B1197577) oxide, allows for the synthesis of multifunctional copolymers. rsc.org In such statistical copolymerizations, the relative reactivity ratios of the comonomers determine the resulting polymer microstructure, which can range from random to gradient distributions of the monomer units along the polymer chain. rsc.orguni-mainz.de This, in turn, influences the macroscopic properties of the final material.
Curing Mechanisms Involving the Oxirane Ring
The curing of epoxy resins involves the ring-opening of the oxirane ring by a curing agent, leading to the formation of a highly crosslinked, three-dimensional polymer network. This process transforms the liquid resin into a rigid solid with high mechanical strength, thermal stability, and chemical resistance. Glycidyl ethers, including this compound, are key components in such formulations, often acting as reactive diluents to reduce viscosity or as the primary resin component. rsc.org
The most common curing agents for epoxy resins are polyamines, which contain primary and secondary amine groups that act as nucleophiles. The curing mechanism proceeds via a nucleophilic substitution (SN2) reaction. A primary amine attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide ring. This step-growth polymerization continues until a rigid thermoset network is formed. The reaction of an amine with an epoxide is a well-established method for producing β-amino alcohols. mdpi.comacs.org
The general mechanism for amine curing is as follows:
Step 1: A primary amine attacks the epoxide ring, forming a secondary amine and a hydroxyl group.
Step 2: The secondary amine attacks another epoxide ring, forming a tertiary amine and another hydroxyl group.
Step 3: The hydroxyl groups formed can catalyze further epoxide ring-opening reactions.
The regioselectivity of the amine attack on an unsymmetrical epoxide like this compound is typically at the less sterically hindered carbon atom of the oxirane ring, which is characteristic of an SN2 mechanism. acs.org
Other curing agents include anhydrides, Lewis acids, and phenols. Anhydride (B1165640) curing typically requires higher temperatures and the presence of a catalyst to proceed at a reasonable rate. The mechanism involves the opening of the anhydride ring by a hydroxyl group (which may be present as an impurity or generated in situ), forming a carboxylic acid, which then reacts with an epoxide ring.
The table below summarizes common curing agents and the general conditions for glycidyl ether-based epoxy systems.
Table 1: Common Curing Systems for Glycidyl Ether Epoxides
| Curing Agent Type | Example | General Curing Conditions | Resulting Linkage |
|---|---|---|---|
| Aliphatic Amines | Diethylenetriamine (DETA) | Room Temperature to Moderate Heat | β-hydroxy amine |
| Aromatic Amines | 4,4'-Diaminodiphenyl sulfone (DDS) | High Temperature (e.g., >150°C) | β-hydroxy amine |
| Anhydrides | Phthalic Anhydride | High Temperature + Catalyst | Ester and Ether |
Development of Specialty Polymers via Epoxide Ring-Opening Polymerization
The ring-opening polymerization of this compound and related glycidyl ethers provides a versatile platform for the creation of specialty polymers with advanced functionalities and architectures. The ability to control the polymerization process allows for the synthesis of well-defined homopolymers, random copolymers, and block copolymers. rsc.org
Homopolymers of glycidyl ethers, such as poly(glycidyl 4-methoxyphenyl (B3050149) ether), result in polyethers with pendant functional groups at every repeating unit. These functional groups can be used to tune the polymer's properties, such as its solubility, thermal characteristics, and refractive index. For example, the synthesis of macrocyclic poly(glycidyl phenyl ether) has been demonstrated, showcasing advanced control over polymer architecture.
Block copolymers are a significant class of specialty polymers that can be synthesized using living polymerization techniques. For instance, this compound can be sequentially polymerized with other monomers like ethylene oxide or tert-butyl glycidyl ether to create amphiphilic or double-hydrophilic block copolymers. rsc.org These materials can self-assemble in solution to form micelles or other nanostructures, making them suitable for applications in drug delivery or as surfactants. uni-mainz.de
Functional polymers with tailored properties can be developed by copolymerizing functional glycidyl ethers. For example, copolymerization with allyl glycidyl ether introduces pendant allyl groups along the polymer backbone, which can be subsequently modified via thiol-ene click chemistry. nih.gov This post-polymerization modification allows for the attachment of a wide variety of molecules, enabling the creation of materials for bioconjugation or polymer-supported catalysis. nih.gov Similarly, copolymerization with glycidyl esters can lead to polymers that, after hydrolysis, yield linear polyglycerols with precisely controlled numbers of hydroxyl groups. rsc.org
The development of polymers from bio-renewable glycidyl ethers, derived from sources like terpenes or lignin, is also a growing area of research aimed at producing more sustainable materials. uni-mainz.de These bio-based monomers can be polymerized to create functional polyethers and polycarbonates with a wide range of properties.
The table below provides examples of specialty polymers derived from the ring-opening polymerization of glycidyl ethers and their potential applications.
Table 2: Examples of Specialty Polymers from Glycidyl Ethers
| Polymer Type | Monomers | Synthesis Method | Key Feature / Application |
|---|---|---|---|
| Amphiphilic Block Copolymer | Glycidyl 4-methoxyphenyl ether, Ethylene Oxide | Anionic ROP | Self-assembly into micelles for drug delivery. uni-mainz.dersc.org |
| Functional Copolymer | Glycidyl 4-methoxyphenyl ether, Allyl Glycidyl Ether | Anionic ROP | Pendant allyl groups for post-polymerization modification. nih.gov |
| Linear Polyglycerol Derivative | Glycidyl Butyrate, Propylene Oxide | Anionic ROP & Hydrolysis | Tunable aqueous thermosensitivity. rsc.org |
Advanced Analytical and Spectroscopic Characterization in Research
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical for any application involving a single enantiomer like (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high accuracy and sensitivity. wvu.eduvt.edu
The method involves the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Amylose-1), are widely employed due to their broad applicability and excellent resolving power for a variety of chiral compounds, including epoxides and their derivatives. rsc.orgrsc.orgchromatographyonline.comnih.govmdpi.com
Method development for the chiral separation of this compound typically involves screening various CSPs and mobile phase compositions. sigmaaldrich.com Normal-phase, reversed-phase, and polar organic modes can be explored to achieve optimal separation. chromatographyonline.comnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, significantly influences retention times and resolution. vt.edu Temperature is another critical parameter that can be adjusted to fine-tune selectivity. chromatographyonline.comnih.gov For quantitative analysis, a UV detector is commonly used, as the aromatic ring in the molecule provides strong chromophoric activity.
The following interactive table summarizes typical starting conditions for the chiral HPLC analysis of aryl glycidyl (B131873) ethers, which would be applicable for determining the enantiomeric excess (e.e.) of this compound.
| Parameter | Typical Conditions | Rationale/Comments |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Proven effectiveness for separating enantiomers of aryl glycidyl ethers and related compounds. rsc.orgrsc.org |
| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Commonly used system providing good solubility and selectivity. The ratio is optimized to achieve resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC, balancing analysis time and column efficiency. |
| Detection | UV at ~225 nm or 275 nm | Wavelengths corresponding to the absorbance maxima of the methoxyphenyl group. |
| Column Temperature | 20 - 40 °C | Temperature can affect selectivity and resolution; often maintained at a constant value for reproducibility. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of all key functional groups and their connectivity. ruc.dk
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic ring, and the oxirane ring are observed. The aromatic protons typically appear as a set of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the oxirane ring (CH and CH₂) present a complex splitting pattern due to their diastereotopic nature and coupling to each other.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the two carbons of the epoxide ring, the carbons of the aromatic ring, and the methoxy carbon. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish definitive assignments of all proton and carbon signals. Furthermore, the use of chiral shift reagents or chiral solvating agents can, in some cases, allow for the direct determination of enantiomeric purity by NMR, although this is often less precise than chiral HPLC.
The table below details the expected chemical shifts (δ) for this compound.
| Nucleus | Group | Expected Chemical Shift (ppm) | Comments |
|---|---|---|---|
| ¹H | Aromatic (AA'BB' system) | ~6.8 - 7.0 | Two doublets expected for the para-substituted phenyl ring. |
| ¹H | -OCH₃ (Methoxy) | ~3.7 - 3.8 | A sharp singlet for the three equivalent protons. mdpi.com |
| ¹H | -O-CH₂- (Oxirane side chain) | ~3.9 - 4.3 | Two signals (diastereotopic protons), each a doublet of doublets. |
| ¹H | -CH- (Oxirane ring) | ~3.3 - 3.4 | A multiplet due to coupling with the adjacent CH₂ protons. |
| ¹H | -CH₂- (Oxirane ring) | ~2.7 - 2.9 | Two signals (diastereotopic protons), each a doublet of doublets. researchgate.net |
| ¹³C | Aromatic Quaternary (C-OAr) | ~154 | Deshielded due to attachment to oxygen. |
| ¹³C | Aromatic Quaternary (C-OMe) | ~155 | Deshielded due to attachment to oxygen. |
| ¹³C | Aromatic CH | ~114 - 116 | Shielded carbons of the aromatic ring. |
| ¹³C | -O-CH₂- (Oxirane side chain) | ~70 | Aliphatic carbon attached to the phenoxy oxygen. |
| ¹³C | -OCH₃ (Methoxy) | ~55 | Typical shift for a methoxy carbon. mdpi.com |
| ¹³C | -CH- (Oxirane ring) | ~50 | Characteristic shift for a substituted oxirane carbon. |
| ¹³C | -CH₂- (Oxirane ring) | ~44 | Characteristic shift for a terminal oxirane carbon. |
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, C₁₀H₁₂O₃, confirming the elemental composition. scbt.combiosynth.com
Under electron ionization (EI), the molecule undergoes fragmentation in predictable ways. libretexts.org The fragmentation of ethers often involves cleavage of the C-O bond or the C-C bond alpha to the oxygen atom. libretexts.orgpearson.com For this compound, key fragmentation pathways would include the cleavage of the bond between the oxirane ring and the phenoxymethyl (B101242) side chain. This can lead to characteristic fragment ions that help to confirm the structure and identify impurities formed during synthesis. For instance, the loss of the glycidyl group (C₃H₅O) or the formation of the stable 4-methoxyphenoxy cation are plausible fragmentation events.
The following table lists potential key fragments and their corresponding mass-to-charge ratios (m/z).
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₇O₂]⁺ | Loss of the C₃H₅O₂ group or formation of the 4-methoxyphenoxy cation. |
| 108 | [C₇H₈O]⁺• | Fragment corresponding to p-methoxyphenol. |
| 93 | [C₆H₅O]⁺ | Loss of methyl from the methoxyphenoxy cation. |
| 57 | [C₃H₅O]⁺ | Fragment corresponding to the glycidyl cation. |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to solid derivatives)
While this compound is an oil at ambient temperature, its absolute stereochemistry can be unequivocally determined by single-crystal X-ray diffraction of a suitable solid derivative. researchgate.net This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration (R or S) at the chiral center.
To perform this analysis, the oxirane is typically reacted to form a crystalline compound, for example, by ring-opening with a nucleophile that introduces a group capable of forming a well-ordered crystal lattice, such as a substituted benzoic acid or an amine leading to a solid amino alcohol derivative. nih.gov The resulting derivative must form single crystals of sufficient quality for diffraction analysis.
The analysis of a derivative of 4-(2-methoxyphenoxy)phthalonitrile has demonstrated the utility of this method for related structures. nih.govresearchgate.net The crystallographic data not only confirms the absolute stereochemistry but also reveals detailed information about the molecule's conformation in the solid state, including torsion angles and intermolecular interactions like hydrogen bonding, which dictate the crystal packing. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used for the qualitative analysis of functional groups within this compound. ksu.edu.sajuniperpublishers.com These methods are complementary and provide a characteristic "fingerprint" for the molecule. longdom.orgresearchgate.net
IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound will show characteristic absorption bands for the C-O-C stretching of the ether linkages, the C=C stretching vibrations of the aromatic ring, and the C-H stretching of the alkyl and aromatic moieties. The asymmetric stretching of the epoxide ring is a key diagnostic band. longdom.org
Raman spectroscopy, which relies on light scattering, is highly sensitive to non-polar, symmetric bonds and can be particularly useful for analyzing the aromatic ring vibrations. encyclopedia.pub In mechanistic studies, these techniques can monitor the disappearance of the epoxide ring vibrations and the appearance of new functional groups (e.g., a hydroxyl group in ring-opening reactions), providing valuable kinetic and mechanistic insights.
The table below lists the principal vibrational frequencies for the key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Spectroscopy |
|---|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic Ring | IR, Raman |
| 2900 - 3000 | C-H Stretch | -CH₂, -CH₃ | IR, Raman |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring | IR, Raman |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether | IR |
| ~1030 | Symmetric C-O-C Stretch | Aryl Ether | Raman |
| ~1250 | Ring "Breathing" (Asymmetric) | Epoxide Ring | IR |
| ~915, ~840 | Ring Deformations | Epoxide Ring | IR, Raman |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for predicting reaction pathways and calculating the energetics of transition states and intermediates. While specific DFT studies on the reaction pathways of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane are not extensively documented in publicly available literature, the principles can be understood from studies on analogous aryl glycidyl (B131873) ethers.
DFT calculations are instrumental in modeling reactions such as the characteristic ring-opening of the epoxide. This reaction can proceed via different mechanisms (e.g., SN2-like) depending on the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile. nih.gov For a molecule like this compound, DFT can be employed to:
Model Transition States: Identify the geometry of the transition state for the nucleophilic attack on the oxirane ring. The calculations would reveal the preferred site of attack (at the substituted or unsubstituted carbon of the epoxide) by comparing the activation energies.
Calculate Reaction Barriers: Determine the energy barriers (activation energies) for different potential reaction pathways. This allows for the prediction of the most likely reaction mechanism and the regioselectivity of the ring-opening. For instance, in base-catalyzed reactions of phenyl glycidyl ether, the reaction proceeds via a nucleophilic attack on the terminal carbon of the epoxy group. acs.org
Investigate Catalyst Effects: Model the role of a catalyst (e.g., a Lewis acid or a base) in lowering the activation energy of the reaction. Computational studies on related systems have shown that catalysts can significantly influence the reaction rate and selectivity. researchgate.net
A hypothetical DFT study on the reaction of this compound with an amine nucleophile could yield data such as that presented in Table 1. This table illustrates the type of energetic data that would be obtained, comparing different possible reaction pathways.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Generic Amine Nucleophile (Nu-H)
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Isolated this compound and Nu-H |
| Transition State 1 (TS1) | +22.5 | Nucleophilic attack at the less hindered C3 of the oxirane ring |
| Intermediate 1 | -5.2 | Formation of the ring-opened adduct |
| Transition State 2 (TS2) | +28.9 | Nucleophilic attack at the more hindered C2 of the oxirane ring |
| Intermediate 2 | -3.1 | Formation of the alternative ring-opened adduct |
| Products | -15.8 | Final neutral product after proton transfer (from Pathway 1) |
Note: This data is illustrative and intended to represent typical outputs of DFT calculations for such a reaction. The values are hypothetical.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity and physical properties. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them.
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties of a molecule, are also important. In this molecule, the orientation of the lone pairs on the ether oxygen atoms relative to the C-O bonds of the oxirane ring can influence the ring's stability and reactivity. Computational studies on cyclic ethers have established clear stereoelectronic effects that dictate their reactivity. rsc.org
A conformational analysis would typically generate a potential energy surface, highlighting the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (°)(Caryl-O-CH2-Coxirane) | Dihedral Angle 2 (°)(O-CH2-Coxirane-Ooxirane) | Relative Energy(kcal/mol) | Boltzmann Population (%)at 298 K |
| A | 178.5 | 65.2 | 0.00 | 75.3 |
| B | -68.3 | 175.8 | 1.25 | 11.2 |
| C | 70.1 | -60.5 | 1.40 | 8.9 |
| D | 179.0 | -170.1 | 2.50 | 1.6 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a computational conformational analysis.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamics of conformational changes, solvent effects, and the initial stages of reactive encounters. semanticscholar.org
For this compound, MD simulations could be used to:
Study Solvation: Analyze the structure and dynamics of the solvent shell around the molecule. This is particularly important for understanding reactions in solution, as the solvent can influence the stability of reactants, transition states, and products.
Explore Conformational Dynamics: Observe the transitions between different conformations in real-time, providing insights into the flexibility of the molecule.
Simulate Interactions with Other Molecules: Model the interaction of the epoxide with nucleophiles or catalysts, observing the approach and orientation that may lead to a reaction. MD simulations of poly(glycidyl ether)s have been used to study their temperature response in aqueous solutions. researchgate.netmdpi.com
MD simulations can generate large datasets of atomic trajectories, from which various properties can be calculated, such as radial distribution functions to describe solvation structure and time correlation functions to describe dynamic processes.
Table 3: Representative Output Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Description |
| Radius of Gyration | 4.8 ± 0.3 Å | A measure of the molecule's compactness. |
| Solvent Accessible Surface Area (SASA) | 210 ± 15 Ų | The surface area of the molecule accessible to solvent. |
| Number of H-bonds to water | 3.2 ± 0.8 | Average number of hydrogen bonds between the molecule's oxygen atoms and water. |
| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | A measure of the translational mobility of the molecule in the solvent. |
Note: These values are illustrative and represent typical data that can be extracted from an MD simulation.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to the observed reactivity.
For a class of compounds like substituted aryl glycidyl ethers, a QSRR model could be developed to predict the reactivity of new, untested compounds. The reactivity could be, for example, the rate constant for a specific reaction or the enantioselectivity of an enzymatic transformation.
To build a QSRR model for the reactivity of this compound and its analogs, one would:
Compile a Dataset: Gather a set of related compounds with experimentally measured reactivity data.
Calculate Descriptors: Compute a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Develop the Model: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.
Validate the Model: Assess the predictive power of the model using internal and external validation techniques.
Studies have successfully applied 3D-QSAR methods, a related approach, to understand the enantioselectivity of epoxide hydrolases in the ring-opening of epoxides. tandfonline.com
Table 4: Example of Molecular Descriptors Used in a Hypothetical QSRR Model for Epoxide Reactivity
| Descriptor | Descriptor Type | Hypothetical Value for this compound |
| Molecular Weight | Constitutional | 180.20 g/mol |
| LogP | Physicochemical | 1.85 |
| Dipole Moment | Electronic | 2.5 D |
| HOMO Energy | Quantum Chemical | -9.2 eV |
| LUMO Energy | Quantum Chemical | 1.5 eV |
| Surface Area | Geometric | 215 Ų |
Note: The descriptor values are illustrative and would be calculated using specialized software for a real QSRR study.
Green Chemistry Principles in the Synthesis and Transformation of 2r 2 4 Methoxyphenoxy Methyl Oxirane
Development of Sustainable Catalytic Systems
The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and enhance reaction efficiency. In the context of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane, research has focused on biocatalysis and phase-transfer catalysis as key sustainable strategies.
Biocatalysis for Enantioselective Synthesis:
Enzymes, as highly selective and efficient biocatalysts, offer a powerful tool for the synthesis of enantiomerically pure compounds like this compound. Lipases, in particular, have been extensively studied for the kinetic resolution of racemic mixtures of aryl glycidyl (B131873) ethers. The principle of kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.
Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used lipase that has demonstrated high enantioselectivity in the acylation of secondary alcohols, a key step in the resolution of racemic epoxides. nih.govnih.gov The enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate) facilitates the esterification or hydrolysis of substrates with high stereospecificity. nih.gov In a typical kinetic resolution of racemic 2-[(4-methoxyphenoxy)methyl]oxirane (B1346572), the lipase would selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. nih.govosaka-u.ac.jp The efficiency of this resolution is highly dependent on the reaction conditions, including the choice of acyl donor and solvent.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Aryl Glycidyl Ethers
| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (R)-epoxide | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | Racemic 2-(phenoxymethyl)oxirane | Vinyl acetate (B1210297) | Toluene | 45 | >95% | Fictional data based on principles from nih.govosaka-u.ac.jp |
| Pseudomonas cepacia Lipase | Racemic 2-(phenoxymethyl)oxirane | Isopropenyl acetate | Cyclohexane | 30 | 92% | Fictional data based on principles from nih.gov |
| Candida rugosa Lipase | Racemic Naproxen methyl ester (for comparison) | - (hydrolysis) | Isooctane/Buffer | 37 | High | nih.gov |
This table presents illustrative data based on reported findings for similar compounds to demonstrate the potential of lipase-catalyzed kinetic resolution. Specific experimental data for this compound may vary.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is another green approach that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgslideshare.netdalalinstitute.com In the synthesis of this compound via the Williamson ether synthesis, 4-methoxyphenol (B1676288) is typically deprotonated by a base in an aqueous phase, while the (R)-epichlorohydrin is in an organic phase. byjus.comwikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the epichlorohydrin (B41342). tcichemicals.com This method can improve reaction rates, allow for the use of milder reaction conditions, and reduce the need for hazardous, anhydrous solvents. dalalinstitute.com
Table 2: Phase-Transfer Catalyzed Synthesis of Aryl Glycidyl Ethers
| Catalyst | Reactants | Base | Solvent System | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Tetrabutylammonium (B224687) bromide | 4-Methoxyphenol, (R)-Epichlorohydrin | NaOH | Toluene/Water | 60 | High | Fictional data based on principles from crdeepjournal.orgbyjus.com |
| 18-Crown-6 | Thiophenol, Epichlorohydrin | KOH | Dichloromethane/Water | 25 | >90% | Fictional data based on principles from crdeepjournal.org |
| Aliquat 336 | Phenol (B47542), Epichlorohydrin | NaOH | Chlorobenzene/Water | 70 | 85% | Fictional data based on principles from crdeepjournal.org |
This table provides representative examples of phase-transfer catalysis for the synthesis of related ethers. The specific conditions and yields for this compound would require experimental optimization.
Solvent-Free or Environmentally Benign Solvent Approaches
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of solvent-free methods or the replacement of conventional solvents with more environmentally benign alternatives.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer the most significant reduction in solvent waste. Grinding techniques, where solid reactants are mixed together in the absence of a solvent, can be an effective method for certain reactions. While not yet widely reported for the synthesis of this compound, this approach has been successfully applied to other condensation reactions.
Environmentally Benign Solvents:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many chemical reactions. The use of phase-transfer catalysis, as discussed previously, often employs a biphasic system with water, reducing the reliance on organic solvents. crdeepjournal.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalysts and solvents. globalauthorid.com They have negligible vapor pressure, which eliminates air pollution associated with volatile solvents. Their properties can be tuned by modifying the cation and anion, allowing for the design of ILs with specific dissolving and catalytic properties for reactions like the Williamson ether synthesis. researchgate.net
Supercritical Fluids (sc-Fluids): Supercritical fluids, such as carbon dioxide (sc-CO2), exist above their critical temperature and pressure and exhibit properties of both a liquid and a gas. sc-CO2 is non-toxic, non-flammable, and its solvating power can be tuned by adjusting the pressure and temperature. It has been explored as a green solvent for various reactions, including epoxide synthesis and polymerization. osaka-u.ac.jp
Table 3: Green Solvent Approaches in Ether and Epoxide Synthesis
| Approach | Solvent/Condition | Reactants | Catalyst/Promoter | Key Advantage | Reference |
|---|---|---|---|---|---|
| Biphasic Catalysis | Water/Organic | Phenol derivative, Epichlorohydrin | Phase-Transfer Catalyst | Reduced organic solvent use, easy separation | crdeepjournal.orgtcichemicals.com |
| Ionic Liquid Medium | [bmim][BF4] | Alcohol, Alkyl halide | - | Recyclable solvent, non-volatile | Fictional data based on principles from globalauthorid.com |
| Supercritical Fluid | Supercritical CO2 | Epoxide, CO2 | Catalyst | Non-toxic, tunable properties, easy product separation | osaka-u.ac.jp |
This table illustrates the application of green solvents in relevant synthetic transformations. Specific implementation for this compound would be a subject of further research.
Atom Economy and Reaction Efficiency Improvements
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is a key metric in green chemistry, as reactions with high atom economy generate less waste.
Calculating Atom Economy:
The percent atom economy is calculated as:
For the traditional Williamson ether synthesis of this compound from 4-methoxyphenol and (R)-epichlorohydrin with sodium hydroxide (B78521) as the base, the reaction is:
C₇H₈O₂ + C₃H₅ClO + NaOH → C₁₀H₁₂O₃ + NaCl + H₂O
Molecular Weight of this compound (C₁₀H₁₂O₃): 180.20 g/mol
Molecular Weight of 4-Methoxyphenol (C₇H₈O₂): 124.14 g/mol
Molecular Weight of (R)-Epichlorohydrin (C₃H₅ClO): 92.52 g/mol
Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol
Sum of Molecular Weights of Reactants = 124.14 + 92.52 + 40.00 = 256.66 g/mol
% Atom Economy = (180.20 / 256.66) x 100 ≈ 70.2%
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (sodium chloride and water).
Improving Reaction Efficiency:
Improving reaction efficiency goes hand-in-hand with increasing atom economy. Catalytic approaches, such as those discussed in section 9.1, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is not consumed in the reaction. For instance, a catalytic process that avoids the use of a stoichiometric base would have a significantly higher atom economy.
The E-factor (Environmental Factor) is another green chemistry metric that considers the total amount of waste produced per unit of product. wiley-vch.dechegg.com
E-factor = Total Mass of Waste / Mass of Product
A lower E-factor indicates a greener process. By developing more efficient catalytic systems and utilizing greener solvents that can be easily recycled, the E-factor for the production of this compound can be significantly reduced.
Table 4: Comparison of Atom Economy for Different Synthetic Strategies
| Synthetic Strategy | Reactants | Byproducts | Theoretical Atom Economy (%) | Key for Improvement |
|---|---|---|---|---|
| Williamson Ether Synthesis (Stoichiometric Base) | 4-Methoxyphenol, (R)-Epichlorohydrin, NaOH | NaCl, H₂O | 70.2% | Use of a catalytic base or alternative activation method. |
| Catalytic Addition (Hypothetical) | 4-Methoxyphenol, (R)-Glycidol | H₂O | ~90% | Development of a catalyst for direct addition, avoiding a leaving group on the epoxide. |
This table provides a comparative analysis of atom economy for a common and a hypothetical improved synthesis route.
Impurity Profiling and Control in Complex Chemical Syntheses Utilizing 2r 2 4 Methoxyphenoxy Methyl Oxirane
Identification and Characterization of Synthetic By-products
The primary route for synthesizing (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane typically involves the reaction of 4-methoxyphenol (B1676288) with an excess of epichlorohydrin (B41342) under basic conditions, a variation of the Williamson ether synthesis. masterorganicchemistry.combyjus.com This is often followed by a chiral resolution or an asymmetric synthesis step to obtain the desired (R)-enantiomer. During this process, several by-products can form, impacting the purity and yield of the final product.
A significant source of impurities arises from the reactivity of epichlorohydrin itself. Under basic conditions, epichlorohydrin can hydrolyze to form glycidol (B123203) and 1,3-dichloro-2-propanol . nih.govnih.gov These can then react with 4-methoxyphenol or itself, leading to a variety of undesired products.
Another major class of impurities is regioisomers . The reaction of the 4-methoxyphenoxide ion with (2R)-2-(chloromethyl)oxirane can theoretically proceed via attack at either the primary or secondary carbon of the oxirane ring, though the SN2 reaction at the primary carbon is favored. masterorganicchemistry.com However, under certain conditions, ring-opening of the epoxide can occur, followed by an intramolecular cyclization, which can lead to the formation of the undesired regioisomer, (3R)-3-(4-methoxyphenoxy)propane-1,2-diol, or its corresponding epoxide.
Furthermore, dimeric impurities can be generated. This can happen through the reaction of the desired product with another molecule of 4-methoxyphenoxide or through the self-reaction of epichlorohydrin-derived intermediates. Over-alkylation of the desired product is also a possibility, though less common under controlled conditions.
In the context of asymmetric synthesis, the primary chiral impurity is the (S)-enantiomer of 2-[(4-Methoxyphenoxy)methyl]oxirane (B1346572). The enantiomeric excess is a critical quality attribute, and its control is paramount.
A summary of potential synthetic by-products is presented in Table 1.
| Impurity Class | Specific Examples | Source of Formation |
| Process-Related Impurities | 4-Methoxyphenol (unreacted) | Incomplete reaction |
| Epichlorohydrin (unreacted) | Excess reagent | |
| Glycidol | Hydrolysis of epichlorohydrin | |
| 1,3-Dichloro-2-propanol | Reaction of epichlorohydrin with HCl (from hydrolysis) | |
| Regioisomers | (3R)-3-(4-Methoxyphenoxy)propane-1,2-diol | Ring-opening of the epoxide |
| Dimeric Impurities | Bis(4-methoxyphenyl) ether derivatives | Reaction of product with 4-methoxyphenoxide |
| Chiral Impurities | (S)-2-[(4-Methoxyphenoxy)methyl]oxirane | Incomplete stereoselectivity in asymmetric synthesis or resolution |
Strategies for Mitigating Impurity Formation
Controlling the formation of impurities during the synthesis of this compound requires careful optimization of reaction conditions.
Control of Stoichiometry and Reaction Conditions: The formation of by-products from epichlorohydrin can be minimized by using a controlled excess of epichlorohydrin and maintaining a low reaction temperature to suppress hydrolysis. psu.edu The slow addition of the base (e.g., sodium hydroxide) can also help to maintain a low concentration of the reactive phenoxide, reducing the likelihood of side reactions.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can enhance the reaction rate between the aqueous and organic phases, allowing for milder reaction conditions and potentially improving selectivity by favoring the desired SN2 reaction pathway. researchgate.net
Asymmetric Synthesis Strategies: To control the formation of the unwanted (S)-enantiomer, asymmetric epoxidation of an appropriate allylic ether precursor is a powerful strategy. The Sharpless asymmetric epoxidation, for example, utilizes a chiral catalyst to direct the stereochemical outcome of the epoxidation, often achieving high enantiomeric excess. nih.govymc.co.jp The choice of the chiral ligand (e.g., diethyl tartrate isomer) dictates the facial selectivity of the epoxidation.
Purification Techniques: Post-synthesis purification is crucial for removing any formed impurities. Distillation can be effective for removing volatile impurities like residual epichlorohydrin. Crystallization is a powerful technique for purifying the final product and can, in some cases, enrich the desired enantiomer.
A summary of mitigation strategies is provided in Table 2.
| Impurity Type | Mitigation Strategy |
| Process-Related Impurities | - Precise control of stoichiometry- Low reaction temperature- Slow addition of base- Efficient post-reaction work-up and purification (distillation, extraction) |
| Regioisomers | - Use of aprotic solvents to disfavor ring-opening- Optimization of base and temperature to favor SN2 reaction |
| Dimeric Impurities | - Control of stoichiometry to avoid excess phenoxide- Low reaction temperature |
| Chiral Impurities | - Use of highly enantioselective asymmetric synthesis methods (e.g., Sharpless epoxidation)- Efficient chiral resolution techniques (e.g., diastereomeric crystallization, preparative chiral HPLC) |
Analytical Methodologies for Purity Assessment in Research-Scale Preparations
A suite of analytical techniques is employed to assess the purity of this compound at the research scale, ensuring both chemical and stereochemical integrity.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents, epichlorohydrin, and some of the lower molecular weight by-products like glycidol. ijprajournal.com Derivatization may be necessary for the analysis of more polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment of the final product and in-process control. A reversed-phase HPLC method, often with a C18 column, can be used to separate the main compound from less polar and more polar impurities. UV detection is typically employed. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC-MS/MS method can provide highly sensitive and selective detection and quantification of impurities, including regioisomers and dimeric by-products. biomedres.uschromatographyonline.com
Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are commonly used. nih.gov The separation is typically achieved using a normal-phase mobile phase (e.g., hexane (B92381)/isopropanol) with a small amount of an amine or acid modifier to improve peak shape. nih.gov The goal is to achieve baseline separation of the (R)- and (S)-enantiomers to allow for accurate quantification of the enantiomeric excess.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired product and for the characterization of any isolated impurities.
Mass Spectrometry (MS): In addition to its use in conjunction with chromatography, standalone MS techniques can be used for the initial identification of impurities based on their mass-to-charge ratio.
The validation of these analytical methods according to established guidelines is crucial to ensure their accuracy, precision, and reliability for their intended purpose of purity assessment.
A summary of analytical methodologies is presented in Table 3.
| Analytical Technique | Purpose | Typical Conditions |
| GC-MS | Analysis of volatile impurities | Capillary column (e.g., DB-5), electron ionization (EI) |
| Reversed-Phase HPLC/UPLC | Purity assessment, quantification of non-chiral impurities | C18 or C8 column, mobile phase of acetonitrile/water or methanol (B129727)/water gradient, UV detection |
| Chiral HPLC | Determination of enantiomeric purity | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H), normal-phase eluent (e.g., hexane/isopropanol) |
| UPLC-MS/MS | High-sensitivity impurity profiling and quantification | Sub-2 µm particle column, tandem mass spectrometry for selective detection |
| NMR Spectroscopy | Structural elucidation of product and impurities | 1H, 13C, COSY, HSQC experiments |
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The enantioselective synthesis of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane and its subsequent transformations are pivotal for its use as a chiral precursor. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems. Key areas of exploration include the hydrolytic kinetic resolution (HKR) of racemic mixtures and the asymmetric epoxidation of prochiral precursors.
A significant area of development is the use of chiral salen-cobalt(III) complexes for the HKR of terminal epoxides, including various glycidyl (B131873) ethers. sci-hub.box Mechanistic studies have revealed that a cooperative bimetallic catalytic mechanism, involving the in-situ formation of a (salen)Co-OH species, is often at play. nih.gov This understanding has spurred the design of more active catalysts. nih.gov Future work aims to create heterobimetallic dual-catalyst systems, for instance, combining cobalt-salen and manganese-salen complexes, to enhance enantioselectivity and reaction rates for a broader range of epoxide substrates. rsc.org The development of catalysts that are recyclable and can operate at low loadings (0.2–2.0 mol%) is a practical and economically driven goal. sci-hub.box
Dynamic kinetic resolution (DKR) is another promising strategy. By combining a catalyst for in-situ racemization of the slower-reacting enantiomer with a highly enantioselective catalyst for the desired transformation, the theoretical maximum yield of 50% for a kinetic resolution can be surpassed. The development of bifunctional organocatalysts and peptide-based catalysts that can facilitate such tandem reactions is an active area of research with potential applicability to the synthesis of this compound derivatives. nih.govrutgers.edu
The table below summarizes some emerging catalytic approaches relevant to the enantioselective synthesis and transformation of chiral epoxides.
| Catalytic Strategy | Catalyst Type | Key Features & Research Goals |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) Complexes | Bimetallic mechanisms, recyclable catalysts, low catalyst loadings, application to a wide range of glycidyl ethers. sci-hub.boxnih.gov |
| Heterobimetallic HKR | Mixed Salen Complexes (e.g., Co/Mn) | Enhanced enantioselectivity and reaction rates through cooperative catalysis. rsc.org |
| Dynamic Kinetic Resolution (DKR) | Bifunctional Organocatalysts, Peptide-based catalysts | Surpassing the 50% yield limit of traditional KR by in-situ racemization. nih.gov |
| Asymmetric Epoxidation | Sharpless-Katsuki Epoxidation | Use of various hydroperoxide oxidants and chiral tartrate ligands for the direct synthesis of enantiopure epoxides from allylic alcohols. nih.gov |
Integration into Flow Chemistry Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including this compound. europa.euresearchgate.net Microreactors, with their high surface-area-to-volume ratio, offer numerous advantages for epoxide synthesis, which is often characterized by fast reaction times and significant exothermicity. researchgate.netresearchgate.net
Key benefits of integrating the synthesis of this chiral epoxide into flow systems include:
Enhanced Safety: The small reaction volumes within microreactors allow for superior temperature control, mitigating the risks of thermal runaways in highly exothermic epoxidation or ring-opening reactions. researchgate.net
Improved Mass and Heat Transfer: Rapid mixing and efficient heat dissipation lead to more uniform reaction conditions, which can result in higher yields and selectivities. researchgate.net
Scalability and Automation: Scaling up production by "numbering-up" (running multiple microreactors in parallel) is more straightforward and predictable than scaling up batch reactors. researchgate.net Flow systems are also amenable to automation, allowing for high-throughput screening of reaction conditions and catalysts. researchgate.netkth.se
Future research will focus on designing and optimizing continuous flow processes for both the synthesis of the racemic precursor, glycidyl 4-methoxyphenyl (B3050149) ether, and its subsequent enantioselective resolution. This includes the development of packed-bed reactors containing immobilized chiral catalysts for continuous kinetic resolutions, thereby simplifying catalyst separation and recycling. The ability to precisely control residence time, temperature, and stoichiometry in a flow system is expected to lead to more efficient and reproducible syntheses of this compound. researchgate.net
Expanding Applications in Advanced Materials Science Beyond Traditional Polymers
The epoxide functionality of this compound makes it a versatile monomer for ring-opening polymerization. While it can be used in the synthesis of conventional polyether resins, emerging research is focused on leveraging its specific chemical structure to create advanced materials with tailored properties.
One promising area is the synthesis of functional polyethers with controlled microstructures. The polymerization of short-chain alkyl glycidyl ethers has been shown to produce biocompatible and thermoresponsive polymers. nih.gov By analogy, the polymerization of this compound and its derivatives can lead to "smart" materials that respond to external stimuli. The presence of the methoxyphenyl group can influence the polymer's solubility, thermal properties, and potential for π-π stacking interactions, opening avenues for applications in drug delivery, hydrogels, and surface coatings. nih.govrsc.org
Furthermore, the chirality of this compound can be transferred to the resulting polymer, leading to materials with unique optical properties. The synthesis of isotactic polymers from enantiomerically pure monomers is a key objective. nih.gov These chiral polymers could find applications in chiral chromatography, as enantioselective sensors, or in the development of materials with nonlinear optical properties. The controlled synthesis of complex polymer architectures, such as block copolymers and star-shaped polymers, using this chiral epoxide as a key building block, is another active research frontier. nih.gov Recent work on the synthesis of macrocyclic poly(glycidyl phenyl ether) highlights the potential for creating polymers with unique topologies and properties, such as inverted-dipole microstructures. acs.org
The table below outlines potential advanced materials derived from this compound.
| Material Class | Key Features | Potential Applications |
| Stimuli-Responsive Polyethers | Thermoresponsive, pH-responsive | "Smart" hydrogels, drug delivery systems. nih.gov |
| Chiral Polymers | Isotactic, optical activity | Chiral separation media, enantioselective sensors. |
| Functional Block Copolymers | Combines properties of different polymer blocks | Nanostructured materials, advanced coatings. rsc.org |
| Macrocyclic Polymers | Unique topology, altered chain dynamics | Specialized lubricants, complex host-guest systems. acs.org |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Fields
The unique combination of chirality and a rigid aromatic group in this compound makes it an attractive candidate for interdisciplinary research, particularly at the intersection of organic synthesis and materials science.
A significant emerging application is in the field of chiral liquid crystals . mdpi.comresearchgate.net Liquid crystalline phases are dependent on molecular shape and intermolecular interactions. The introduction of a chiral center can induce the formation of helical superstructures, such as cholesteric or twist grain boundary phases. mdpi.comnih.gov Derivatives of this compound, synthesized by ring-opening the epoxide with various mesogenic (liquid-crystal-forming) units, can act as chiral dopants. beilstein-journals.org These dopants, when added to an achiral nematic liquid crystal host, can induce a helical twist, the efficiency of which is described by the helical twisting power (HTP). beilstein-journals.org Research in this area focuses on designing molecules derived from this chiral epoxide that exhibit high HTP for applications in advanced liquid crystal displays (LCDs), optical films, and photonic materials. rsc.org
Another area of interdisciplinary exploration is supramolecular chemistry . The methoxyphenyl group can participate in host-guest interactions and self-assembly processes. By incorporating this chiral building block into larger, more complex architectures, such as dendrimers or rotaxanes, it is possible to create intricate three-dimensional structures with defined chirality and functionality. These supramolecular assemblies could have applications in molecular recognition, catalysis, and the development of nanoscale devices.
The convergence of synthetic chemistry with materials science, photonics, and supramolecular chemistry will continue to drive the discovery of novel applications for this compound, moving far beyond its traditional role as a simple chiral intermediate.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-methoxybenzyl alcohol and epichlorohydrin under basic conditions (e.g., NaOH), followed by cyclization . To optimize purity, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>98%) . Key intermediates should be characterized using H/C NMR to verify epoxide formation and stereochemistry .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- Spectroscopy : Use H NMR to confirm the presence of the oxirane ring (δ 3.1–4.0 ppm for epoxide protons) and the methoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H] for (calculated: 194.0943) .
- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric purity (>99% ee) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Conduct antimicrobial assays (e.g., broth microdilution for MIC values against H. pylori or E. coli) and cytotoxicity screening (e.g., MTT assay on cancer cell lines like A375 melanoma). Compare results to structurally related epoxides (e.g., chlorophenyl analogs with reported IC <10 µM) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and biological activity of this compound?
- Methodology : Compare the (2R) enantiomer with its (2S) counterpart in ring-opening reactions (e.g., with amines or thiols) using kinetic studies (NMR monitoring). For biological activity, test both enantiomers in parallel assays to identify stereospecific effects (e.g., differential cytotoxicity or target binding) . Computational docking (AutoDock Vina) can model interactions with enzymes like epoxide hydrolases .
Q. What strategies optimize the regioselectivity of nucleophilic ring-opening reactions for this compound?
- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p) basis set) to map transition states and predict regioselectivity. Experimentally, vary nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. protic) to control attack at the less hindered epoxide carbon . Monitor outcomes via H NMR and LC-MS to quantify product ratios .
Q. How can computational methods predict the compound’s metabolic pathways and toxicity?
- Methodology : Perform in silico metabolism prediction using software like Schrödinger’s ADMET Predictor or GLORYx. Focus on epoxide hydrolase-mediated hydrolysis and CYP450-mediated oxidation. Validate with in vitro microsomal assays (human liver microsomes) and UPLC-MS/MS metabolite identification .
Q. What experimental designs address contradictions in reported biological activity data for similar epoxides?
- Methodology : Replicate studies under standardized conditions (e.g., consistent cell lines, serum-free media). Use multi-parametric assays (e.g., apoptosis via Annexin V/PI staining and ROS generation) to capture nuanced effects. Cross-reference with structural analogs (e.g., 2-(4-chlorophenyl)oxirane) to identify substituent-dependent trends .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperature. Store samples at 4°C, 25°C, and 40°C; monitor epoxide ring integrity via FTIR (C-O-C stretch at ~1250 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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